molecular formula C11H19IN2O B2520701 5-(sec-butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole CAS No. 1855946-12-1

5-(sec-butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole

Cat. No. B2520701
CAS RN: 1855946-12-1
M. Wt: 322.19
InChI Key: NFPAQOYHUKOVAU-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as IBMP, and it is a pyrazole derivative that has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole involves the modulation of GABAergic neurotransmission. It acts as a positive allosteric modulator of GABAA receptors, which are responsible for inhibitory neurotransmission in the brain. This results in an increase in the inhibitory tone of the brain and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(sec-butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole are primarily related to its effects on GABAergic neurotransmission. It has been shown to have anxiolytic and sedative effects, as well as potential therapeutic effects in the treatment of addiction and drug abuse.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(sec-butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole is its high potency and selectivity for GABAA receptors. This makes it an ideal compound for studying the effects of GABAergic neurotransmission on behavior and physiology. However, one of the limitations is that it has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 5-(sec-butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole. One potential direction is to study its effects on other neurotransmitter systems, such as the dopaminergic or serotonergic systems. Another direction is to investigate its potential therapeutic effects in the treatment of anxiety disorders or addiction. Further research is also needed to optimize the synthesis method and improve the purity and quality of the product.
Conclusion:
In conclusion, 5-(sec-butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole is a chemical compound that has potential applications in scientific research. Its high potency and selectivity for GABAA receptors make it an ideal compound for studying the effects of GABAergic neurotransmission on behavior and physiology. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.

Synthesis Methods

The synthesis method of 5-(sec-butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole involves the reaction of 4-iodo-1-isopropyl-1H-pyrazole with sec-butoxymethyl chloride in the presence of a base. The reaction occurs at room temperature and produces the desired compound in good yield. This method has been optimized to ensure the purity and quality of the product.

Scientific Research Applications

5-(sec-butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole has been used in various scientific research applications. One of the primary applications is in the field of neuroscience, where it has been used to study the effects of GABAergic neurotransmission on behavior. It has also been used in studies related to addiction and drug abuse, where it has been shown to have potential therapeutic effects.

properties

IUPAC Name

5-(butan-2-yloxymethyl)-4-iodo-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IN2O/c1-5-9(4)15-7-11-10(12)6-13-14(11)8(2)3/h6,8-9H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPAQOYHUKOVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=NN1C(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(sec-butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole

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